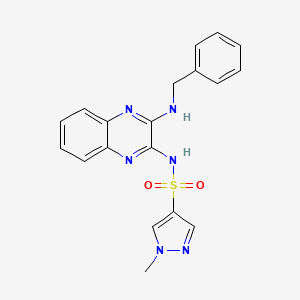

N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoxaline derivatives, such as the one you mentioned, are a class of heterocyclic compounds that have been the subject of extensive research due to their diverse pharmacological activities . They are considered important biological agents with potential applications in various fields .

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One common method involves the cyclocondensation of o-phenylenediamine with different organic derivatives . Another method involves the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is typically characterized by a bicyclic ring system containing two nitrogen atoms . The exact structure would depend on the specific substituents attached to the quinoxaline core.Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary depending on their specific structure. They typically exhibit strong absorption in the UV-visible region due to their conjugated π-electron system . They also tend to have relatively low-lying LUMO levels, making them potential candidates for n-type materials in optoelectronic devices .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinoxaline derivatives have been identified as having significant potential in cancer treatment. They can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival. By inhibiting specific kinases, these compounds can prevent the proliferation of cancer cells, making them valuable in the development of targeted cancer therapies .

Antimicrobial and Antibacterial Properties

These compounds exhibit strong antimicrobial and antibacterial properties, making them candidates for treating infections. Their mechanism of action often involves interfering with the DNA synthesis of bacteria or disrupting bacterial cell wall synthesis, which can lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antiviral Applications

Quinoxaline derivatives have shown activity against various viruses, including retroviruses like HIV. They can inhibit viral replication by targeting viral enzymes or proteins necessary for the virus to reproduce. This makes them a promising avenue for antiviral drug development, particularly for diseases that currently have limited treatment options .

Antifungal Uses

The antifungal properties of quinoxaline derivatives stem from their ability to interfere with the cell wall synthesis of fungi or inhibit essential fungal enzymes. This application is particularly important in agriculture, where fungal infections can devastate crops, as well as in medicine, where they can be used to treat fungal infections in humans .

Antiprotozoal and Antiparasitic Effects

These compounds have been studied for their effectiveness against protozoa and parasites, which cause diseases such as malaria and sleeping sickness. By inhibiting the enzymes that protozoa and parasites need to survive, quinoxaline derivatives can help in the development of new treatments for these often deadly diseases .

Agricultural Applications

In agriculture, quinoxaline derivatives can be used as fungicides, herbicides, and insecticides. Their biological activity can protect crops from a variety of pests and diseases, contributing to increased food security and reduced crop losses. This application is vital for sustainable agriculture and food production .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Quinoxaline derivatives continue to be a subject of extensive research due to their diverse pharmacological activities and potential applications in various fields. Future research may focus on developing new synthetic strategies, exploring new biological activities, and designing new quinoxaline-based drugs .

Eigenschaften

IUPAC Name |

N-[3-(benzylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S/c1-25-13-15(12-21-25)28(26,27)24-19-18(20-11-14-7-3-2-4-8-14)22-16-9-5-6-10-17(16)23-19/h2-10,12-13H,11H2,1H3,(H,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSZKWNJIJGRAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2854000.png)

![3-Oxaspiro[5.6]dodecane-2,4-dione](/img/structure/B2854003.png)

![1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2854008.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2854011.png)

![1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2854014.png)